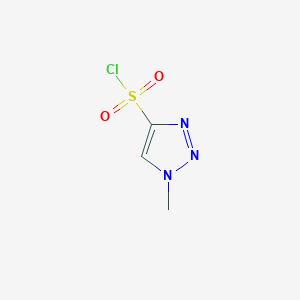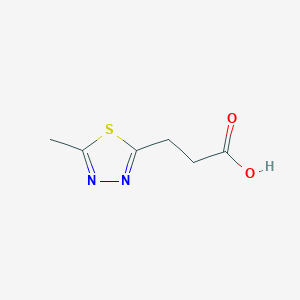
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Übersicht
Beschreibung
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound with the molecular formula C11H10F2O3 and a molecular weight of 228.19 g/mol . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is defined by its molecular formula, C11H10F2O3 . The specific arrangement of atoms and bonds in the molecule can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be determined through various experimental methods . These properties may include its melting point, boiling point, solubility in various solvents, and stability under different conditions.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone serves as a precursor molecule in various synthetic pathways, including the synthesis of heterocyclic compounds and polymers. For instance, it is utilized in the synthesis of trioxane/dioxolane copolymers, which have been explored for their unique physical properties and applications in materials science. This molecule's reactivity has been pivotal in creating compounds with potential for further chemical modifications and applications in different biological and material science fields (Cherdron, 1972).
Biological Activity and Applications
In biological research, derivatives of 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been studied for their potential biological activities. Although the compound itself may not be directly used in drug formulations, its derivatives and related compounds are of interest for their pharmacological properties. Research into related fluorinated compounds has shown diverse biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties, highlighting the potential utility of these molecules in developing new therapeutic agents. Studies have particularly focused on understanding the mechanisms through which these compounds exhibit their effects, aiming to leverage their unique chemical properties for therapeutic benefit (Liu et al., 2013).
Environmental and Green Chemistry Applications
The environmental impact and remediation potential of fluorinated compounds, including derivatives similar to 1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, have been subjects of considerable research. Investigations into the biodegradation of polyfluoroalkyl chemicals have highlighted the challenges and opportunities in managing the environmental footprint of such substances. This research informs strategies for the safe production, use, and disposal of fluorinated compounds, contributing to the development of more sustainable practices in chemistry and material science (He et al., 2021).
Eigenschaften
IUPAC Name |
1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-8-3-1-2-7(11(8)13)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZYHUOHWRRRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203491 | |
| Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluoro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
CAS RN |
1263365-74-7 | |
| Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,3-difluorophenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















